molecular formula C12H14N4O3 B7559760 (2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid

(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid

Cat. No. B7559760
M. Wt: 262.26 g/mol
InChI Key: XWCUBTCAVVTDMF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid, also known as MPAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAC is a non-peptide inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion.

Scientific Research Applications

(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors such as this compound have been shown to increase insulin secretion and improve glucose tolerance by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This compound has also been investigated for its potential anti-inflammatory and anti-cancer properties.

Mechanism of Action

(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, an enzyme that cleaves and inactivates incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose homeostasis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. It also reduces fasting blood glucose levels and hemoglobin A1c (HbA1c) levels in diabetic patients. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid is a relatively stable compound that can be easily synthesized in high yield and purity. It has been extensively studied for its pharmacological effects and has shown promising results in animal models and clinical trials. However, this compound has some limitations for lab experiments, as it can be difficult to dissolve in water and may require the use of organic solvents. It also has a relatively short half-life in vivo, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for research on (2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid. One area of focus is the development of more potent and selective DPP-4 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential anti-inflammatory and anti-cancer properties of this compound. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in diabetic patients, particularly in comparison to other DPP-4 inhibitors and anti-diabetic medications. Overall, this compound has shown significant potential as a therapeutic agent for the treatment of T2DM and other diseases, and further research is needed to fully explore its pharmacological properties and therapeutic potential.

Synthesis Methods

The synthesis of (2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid involves the reaction of 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid with N-tert-butoxycarbonyl-L-proline methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting N-tert-butoxycarbonyl-L-proline-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid methyl ester is then deprotected using trifluoroacetic acid to obtain this compound in high yield and purity.

properties

IUPAC Name

(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-8(12(18)19)14-10(17)9-7-13-15(2)11(9)16-5-3-4-6-16/h3-8H,1-2H3,(H,14,17)(H,18,19)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCUBTCAVVTDMF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.